molecular formula C19H19N5O3S2 B2635858 2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1207057-86-0

2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2635858
CAS RN: 1207057-86-0
M. Wt: 429.51
InChI Key: ASFRNOAWOSYLCP-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazole derivatives have shown a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

  • Antibacterial Agents : A study by Palkar et al. (2017) focused on the synthesis and evaluation of novel compounds with structures similar to the one you mentioned, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were also non-cytotoxic to mammalian cells, highlighting their potential as selective antibacterial agents (Palkar et al., 2017).

  • Synthesis of Heterocycles : Vasylyev et al. (1999) reported a synthesis method for heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, a structure related to your compound. This method offers a new approach for creating complex molecules that could have various applications in medicinal chemistry (Vasylyev et al., 1999).

  • Microwave-Assisted Synthesis and Antimicrobial Activity : Raval et al. (2012) explored an environmentally friendly microwave-assisted synthesis of compounds structurally similar to yours, showing significant antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Raval et al., 2012).

  • Synthesis and Antimicrobial Evaluation : A study by Talupur et al. (2021) involved synthesizing and characterizing novel compounds, including derivatives of your mentioned compound. These were subjected to biological evaluation and molecular docking studies, indicating their potential in antimicrobial applications (Talupur et al., 2021).

  • Antileukemic Agents : Prasanna et al. (2010) synthesized and evaluated derivatives of 6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole, similar in structure to your compound, as potent anti-leukemic agents. This research contributes to the development of new treatments for leukemia (Prasanna et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Thiazole derivatives have been found to exhibit various biological activities .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, study of its mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

2-oxo-N-[4-[3-oxo-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c25-15(23-19-22-13-5-1-2-6-14(13)29-19)8-7-11-10-28-18(21-11)24-17(27)12-4-3-9-20-16(12)26/h3-4,9-10H,1-2,5-8H2,(H,20,26)(H,21,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFRNOAWOSYLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

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